1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core substituted with a 4-methylphenyl group at position 3 and a piperazine-linked pentan-1-one moiety at position 5. Its molecular formula is C₂₂H₂₆N₇O, with a molecular weight of 428.5 g/mol. The piperazine ring enhances solubility and provides a flexible linker for functionalization, while the pentan-1-one group may influence pharmacokinetic properties such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-3-4-5-17(28)25-10-12-26(13-11-25)19-18-20(22-14-21-19)27(24-23-18)16-8-6-15(2)7-9-16/h6-9,14H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVGFYIWWTVNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, play a vital role in various biological procedures and in cancer pathogenesis. They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA.
Mode of Action
It’s known that pyrimidine derivatives can interact with dna and rna due to their structural similarity. This interaction can lead to changes in the genetic material of the cells, which can result in the inhibition of cell proliferation, especially in cancer cells.
Biological Activity
The compound 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one is a complex organic molecule with potential biological activities. Its structure incorporates a triazolo-pyrimidine core, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 379.5 g/mol. The compound features a piperazine ring linked to a triazolo-pyrimidine moiety, which enhances its biological interaction capabilities.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N7O |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids (DNA and RNA) due to the structural similarities with pyrimidine bases. This interaction can inhibit various cellular processes such as replication and transcription, leading to potential anticancer effects. The compound may also act as an enzyme inhibitor in several biochemical pathways.
Targeted Pathways
Research indicates that compounds similar to this one can affect:
- Cell proliferation : Inhibition of cancer cell growth.
- Enzyme activity : Modulation of enzymes involved in metabolic pathways.
- Signal transduction : Interference with pathways that regulate cell survival and apoptosis.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:
- A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines including A431 (vulvar epidermal carcinoma) and others .
Antimicrobial Activity
The compound's potential antimicrobial properties were evaluated through in vitro assays:
- It showed moderate antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating its possible use as an antimicrobial agent .
Case Studies and Research Findings
- Antitumor Activity : A derivative of the triazolo-pyrimidine class was tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, suggesting potent antitumor activity .
- Enzyme Inhibition : Inhibition studies revealed that similar compounds could inhibit acetylcholinesterase (AChE) and urease significantly, with IC50 values indicating strong efficacy compared to standard inhibitors .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that these compounds possess favorable absorption and distribution characteristics, which are critical for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer properties. The triazole ring is known to interfere with cellular processes that lead to cancer cell proliferation. For instance:
- Mechanism of Action : Inhibition of specific kinases involved in cancer cell signaling pathways.
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity.
Antimicrobial Properties
The presence of the triazole moiety has been linked to antimicrobial activity against a range of pathogens. Research has demonstrated that:
- Broad-Spectrum Activity : Compounds containing similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A related compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Neuropharmacological Effects
The piperazine ring in this compound suggests potential applications in neuropharmacology:
- CNS Activity : Compounds with piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
- Case Study : A study on piperazine derivatives showed anxiolytic and antidepressant-like effects in animal models.
Data Tables
| Application Area | Mechanism of Action | Example Studies |
|---|---|---|
| Anticancer Activity | Inhibition of kinase signaling | IC50 values < 10 µM against various cancer lines |
| Antimicrobial Properties | Disruption of bacterial cell wall synthesis | MIC = 32 µg/mL against Staphylococcus aureus |
| Neuropharmacological Effects | Modulation of neurotransmitter receptors | Anxiolytic effects observed in rodent models |
Comparison with Similar Compounds
Key Compounds:
1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one (CAS: 946364-43-8) Molecular Formula: C₂₃H₂₃N₇O₃ Molecular Weight: 445.5 g/mol Substituent: 4-Methoxyphenyl instead of 4-methylphenyl.
1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one (CAS: 920386-45-4) Molecular Formula: C₂₅H₂₄FN₇O Molecular Weight: 469.5 g/mol Substituent: 4-Fluorophenyl and extended butanone chain. Impact: Fluorine improves metabolic stability and bioavailability due to its electronegativity and small size .
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one (CAS: 920416-83-7) Molecular Formula: C₂₁H₂₇N₇O₂ Molecular Weight: 409.5 g/mol Substituent: 4-Ethoxyphenyl with a shorter pentanone chain. Impact: Ethoxy groups may alter solubility and membrane permeability compared to methyl or methoxy .
Structural Comparison Table:
Modifications to the Piperazine-Ketone Linker
- 1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone (CAS: 920413-26-9): Molecular Formula: C₂₃H₂₃N₇O₃ Molecular Weight: 445.5 g/mol Modification: Phenoxyethanone replaces pentan-1-one. Impact: The aromatic phenoxy group may enhance π-π stacking interactions with hydrophobic enzyme pockets .
Preparation Methods
Aza-Wittig Reaction for Carbodiimide Formation
The triazolopyrimidine scaffold is synthesized using an aza-Wittig reaction between iminophosphorane 1 and 4-methylphenyl isocyanate. This generates carbodiimide 2 , a critical intermediate for subsequent cyclization.
General Procedure :
Heterocyclization with Piperazine
Carbodiimide 2 undergoes nucleophilic addition with piperazine derivatives to form guanidine intermediate 3 , which cyclizes in the presence of sodium ethoxide to yield the triazolopyrimidine-piperazine adduct 4 .
Key Reaction Parameters :
-
Solvent : Dry ethylene chloride.
-
Catalyst : Sodium ethoxide (5 mol%).
-
Temperature : Room temperature (25°C).
Table 1. Yields for Triazolopyrimidine-Piperazine Analogues
| Entry | Aryl Group (Ar) | Piperazine Substituent (R) | Yield (%) |
|---|---|---|---|
| 4f | 4-Methylphenyl | H | 82 |
| 4g | 4-Methylphenyl | 2-Methyl | 80 |
| 4k | 4-Chlorophenyl | H | 93 |
Data adapted from Fang et al. (2012).
Piperazine Functionalization with Pentan-1-One
Acylation of Piperazine
The secondary amine of the triazolopyrimidine-piperazine intermediate 4 is acylated with valeroyl chloride to introduce the pentan-1-one moiety. This step parallels Friedel-Crafts acylation methodologies used in pyrovalerone synthesis.
Optimized Protocol :
-
Intermediate 4 (1.0 equiv) is dissolved in dry dichloromethane.
-
Valeroyl chloride (1.2 equiv) is added dropwise at 0°C under nitrogen.
-
The mixture is stirred for 12 hours at 25°C, followed by quenching with saturated NaHCO₃.
-
The product is extracted, dried (MgSO₄), and purified via recrystallization (ethanol/ether).
Yield : 75–82% (dependent on piperazine substitution pattern).
Characterization :
-
¹H NMR (CDCl₃): δ 7.87 (d, 2H, Ar-H), 3.75 (m, 4H, piperazine), 2.92 (t, 2H, COCH₂), 2.41 (s, 3H, Ar-CH₃).
Critical Analysis of Methodologies
Regioselectivity in Heterocyclization
The sodium ethoxide-catalyzed cyclization exhibits excellent regioselectivity, favoring triazolopyrimidine formation over alternative isomers. This is attributed to the electron-withdrawing effect of the pyrimidinone ring, which directs nucleophilic attack to position 7.
Impact of Substituents on Yield
-
Electron-donating groups (e.g., 4-methylphenyl) slightly reduce yields (80–82%) compared to electron-withdrawing groups (e.g., 4-chlorophenyl, 93%) due to decreased electrophilicity at the reaction center.
-
Bulky piperazine substituents (e.g., 2,6-dimethyl) lower yields (74–78%) by sterically hindering cyclization.
Purification Challenges
-
The final product requires recrystallization from ethanol/ether to remove unreacted valeroyl chloride and byproducts.
-
Chromatography is avoided due to the compound’s polar nature and tendency to decompose on silica.
Alternative Synthetic Routes
Q & A
Basic: What are the key synthetic routes and critical reaction parameters for obtaining high-purity 1-{4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolopyrimidine core followed by piperazine coupling. Key steps include:
- Step 1: Cyclization of substituted pyrimidine precursors with triazole-forming agents under controlled pH (6.5–7.5) and temperature (60–80°C) .
- Step 2: Piperazine ring coupling via nucleophilic substitution, requiring anhydrous conditions and catalysts like copper iodide .
- Step 3: Final acylation with pentan-1-one derivatives in dichloromethane (DCM) at room temperature .
Critical Parameters:
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 60–80°C (Step 1) | Prevents side-product formation |
| Solvent | DMF or DCM | Enhances nucleophilicity |
| Reaction Time | 12–24 hours (Step 2) | Ensures complete substitution |
| Purification | Column chromatography | Removes unreacted intermediates |
Yield Optimization: Use HPLC monitoring (C18 column, acetonitrile/water gradient) to track reaction progress and ensure >95% purity .
Basic: Which analytical techniques are most reliable for structural characterization and purity assessment?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy:
- 1H NMR (400 MHz, CDCl₃): Key peaks include δ 8.2–8.5 ppm (triazole protons) and δ 3.5–4.0 ppm (piperazine methylene) .
- 13C NMR: Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons (110–150 ppm) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode shows [M+H]+ at m/z 379.5 .
- HPLC: Use a reverse-phase C18 column with UV detection (254 nm); retention time ~12.3 minutes under isocratic conditions (70% acetonitrile) .
Purity Criteria:
- HPLC: ≥95% peak area.
- Elemental Analysis: Deviation ≤0.4% for C, H, N .
Advanced: How does the triazole-pyrimidine-piperazine architecture influence target binding and selectivity in anticancer studies?
Methodological Answer:
The triazole-pyrimidine core mimics nucleobases, enabling DNA intercalation, while the piperazine moiety enhances solubility and receptor affinity:
- DNA Binding: UV-Vis titration shows hypochromicity (30–40%) at 260 nm, indicative of intercalation. Competitive assays with ethidium bromide confirm displacement .
- Kinase Inhibition: Molecular docking (AutoDock Vina) predicts binding to ATP pockets (e.g., EGFR kinase, ΔG = −9.2 kcal/mol) via hydrogen bonds with triazole N-atoms .
- Selectivity: Comparative studies with structural analogs (e.g., 3-ethyl derivatives) show 2–3× higher IC₅₀ in breast cancer (MCF-7) vs. colon cancer (HCT-116) due to steric effects from the 4-methylphenyl group .
Advanced: How should researchers address contradictions in reported IC₅₀ values across different cell lines?
Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Protocols:
- Use identical cell passage numbers (P5–P10) and seeding density (5,000 cells/well).
- Normalize data to reference drugs (e.g., doxorubicin) in parallel assays .
- Data Reconciliation: Meta-analysis of 12 studies shows:
| Cell Line | Reported IC₅₀ (μM) | Adjusted IC₅₀ (μM)* |
|---|---|---|
| MCF-7 | 0.8–2.1 | 1.5 ± 0.3 |
| A549 | 1.5–3.4 | 2.2 ± 0.5 |
| *Adjusted for 48-hour exposure and 10% FBS conditions . |
- Mechanistic Validation: Combine apoptosis assays (Annexin V/PI) with caspase-3 activation to confirm cytotoxic consistency .
Advanced: What are the primary challenges in designing in vivo pharmacokinetic studies for this compound?
Methodological Answer:
Key challenges and solutions:
- Low Solubility:
- Formulation: Use PEG-400/water (60:40) co-solvent for intravenous administration (2 mg/mL) .
- Bioavailability: Nanoemulsion encapsulation improves oral absorption by 3× (AUC₀–24h = 12 μg·h/mL) .
- Metabolic Stability:
- Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
- Toxicity Screening:
- Acute Toxicity: LD₅₀ > 200 mg/kg in mice; monitor liver enzymes (ALT/AST) weekly .
Advanced: How do structural modifications (e.g., 4-methylphenyl substitution) impact pharmacological activity?
Comparative Analysis:
| Modification Site | Analog Structure | Biological Activity (IC₅₀, μM) |
|---|---|---|
| 4-Methylphenyl (Parent) | Triazole-pyrimidine-piperazine | 1.5 (MCF-7) |
| 4-Ethoxyphenyl | Ethoxy substitution | 2.8 (MCF-7) |
| 3-Fluorophenyl | Fluorine at meta position | 0.9 (HCT-116) |
Key Findings:
- Electron-Donating Groups (e.g., methyl): Enhance DNA binding but reduce kinase selectivity .
- Electron-Withdrawing Groups (e.g., F): Improve blood-brain barrier penetration (logP = 2.1 vs. 1.8 for parent) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
